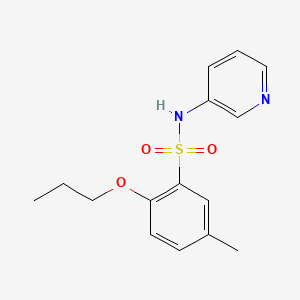
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as MPB, is a sulfonamide derivative compound that has been extensively studied for its potential therapeutic applications. MPB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion balance. 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Inflammation research has shown that 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to have low toxicity, making it a safe candidate for drug development. However, one limitation of using 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
Future research on 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies should be conducted to fully understand the mechanism of action of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide and its biochemical and physiological effects. Furthermore, research should be conducted to optimize the synthesis method of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide to improve yield and purity. Finally, studies should be conducted to investigate the potential side effects of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide to ensure its safety for human use.
合成方法
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-2-propoxyaniline with pyridine-3-sulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide. This method has been optimized to produce high yields of 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide with good purity, making it suitable for large-scale production.
科学研究应用
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
5-methyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-14-7-6-12(2)10-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXRUAODYJFDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)
![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)
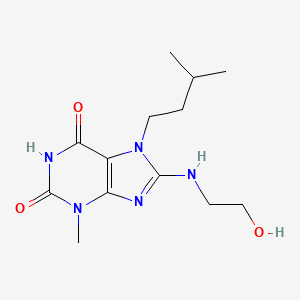

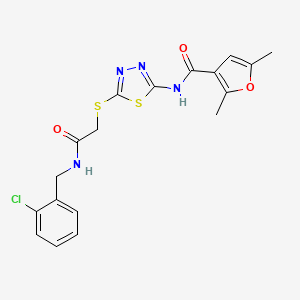
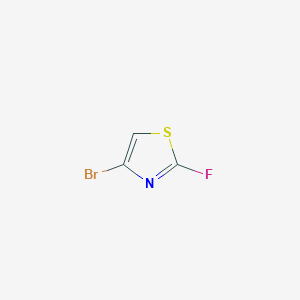
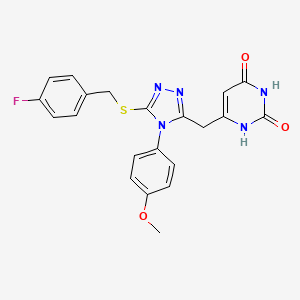
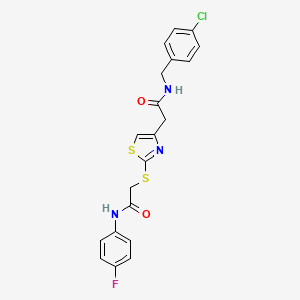



![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)
![11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2923204.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2923205.png)